molecular formula C14H22ClNS2 B14718012 Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride CAS No. 21602-61-9

Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride

Cat. No.: B14718012
CAS No.: 21602-61-9
M. Wt: 303.9 g/mol
InChI Key: ZGMWRDZBBNGZIK-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tetrahydrothiopyran ring substituted with a thienyl group. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the thienyl group. The final step involves the formation of the piperidine ring and its subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it may act as a catalyst or reactant, facilitating the transformation of other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methyl-2-thienyl)tetrahydro-2H-thiopyran-4-yl]piperidine
  • 1-[4-(4-Ethyl-2-thienyl)tetrahydro-2H-thiopyran-4-yl]piperidine

Uniqueness

Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride is unique due to its specific substitution pattern and the presence of both a thienyl group and a tetrahydrothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

21602-61-9

Molecular Formula

C14H22ClNS2

Molecular Weight

303.9 g/mol

IUPAC Name

1-(4-thiophen-2-ylthian-4-yl)piperidine;hydrochloride

InChI

InChI=1S/C14H21NS2.ClH/c1-2-8-15(9-3-1)14(6-11-16-12-7-14)13-5-4-10-17-13;/h4-5,10H,1-3,6-9,11-12H2;1H

InChI Key

ZGMWRDZBBNGZIK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCSCC2)C3=CC=CS3.Cl

Origin of Product

United States

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